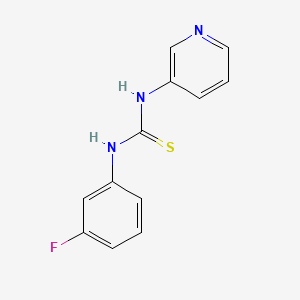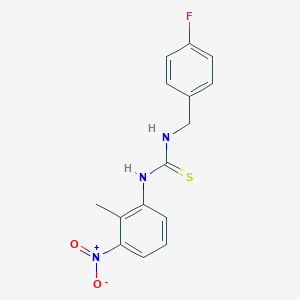
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important structures in cell division and migration. This compound has been shown to bind to the colchicine-binding site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. This compound has been shown to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea in lab experiments is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising compound for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the study of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the in vivo toxicity of this compound, which will be important for its potential use as a therapeutic agent. In addition, the mechanism of action of this compound could be further elucidated through structural studies and the identification of its binding partners. Finally, the potential use of this compound in combination with other anticancer agents could be explored.
合成方法
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrobenzoyl isothiocyanate, and the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrophenyl isothiocyanate. The former method has been reported to yield a higher yield of this compound, and the reaction is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in anhydrous conditions, and the product is purified through column chromatography or recrystallization.
科学研究应用
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-10-13(3-2-4-14(10)19(20)21)18-15(22)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLKBZCVYHPRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
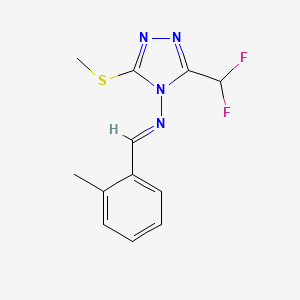
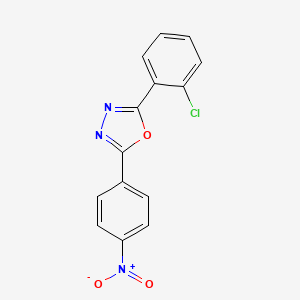
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
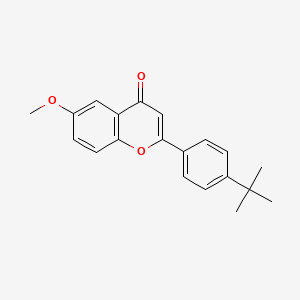

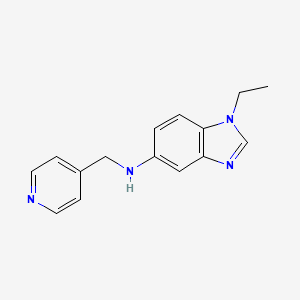
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
amino]ethanol](/img/structure/B5751820.png)
